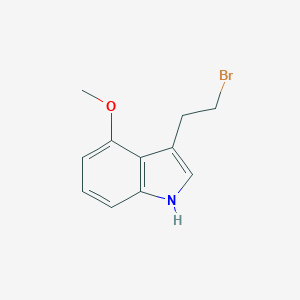

3-(2-bromoethyl)-4-methoxy-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Bromoethyl)-4-methoxy-1H-indole is a halogenated indole derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 3-position and a methoxy (-OCH₃) group at the 4-position of the indole core. The bromoethyl group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions, while the methoxy group contributes electronic effects that modulate the indole ring's aromaticity and solubility .

准备方法

The synthesis of 3-(2-bromoethyl)-4-methoxy-1H-indole typically involves the bromination of 3-ethylindole followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the methoxylating agent. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

化学反应分析

3-(2-bromoethyl)-4-methoxy-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives. Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). .

科学研究应用

3-(2-bromoethyl)-4-methoxy-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 3-(2-bromoethyl)-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(2-bromoethyl)-4-methoxy-1H-indole and its analogs:

Key Comparisons :

- Reactivity: The bromoethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas azidoethyl analogs (e.g., 5-bromo-3-(2-azidoethyl)-1H-indole) are tailored for click chemistry . Trifluoromethyl-containing derivatives (e.g., compound 3u in ) exhibit enhanced metabolic stability compared to non-fluorinated analogs, critical for drug design.

Synthetic Methods :

- This compound may be synthesized via alkylation of 4-methoxyindole with 1,2-dibromoethane, similar to methods used for 2-[2-(N-phthalimido)ethyl]pyrimidines (69–71% yields) .

- In contrast, sulfonylated indoles (e.g., compound 3u) require multi-step protocols involving sulfonation and fluorinated alkylation, yielding 43% .

- Biological Relevance: Methoxy-substituted indoles (e.g., 4-methoxyindole) are known for antioxidant properties due to electron-donating effects, but bromoethyl derivatives may exhibit cytotoxicity via alkylation of biomolecules . Sulfonyl and trifluoromethyl groups in compound 3u enhance binding to hydrophobic enzyme pockets, a feature absent in simpler bromoethyl analogs .

- Physicochemical Properties: The methoxy group in this compound improves aqueous solubility compared to non-polar analogs like 4-bromo-7-methyl-1H-indole . Bromine’s electronegativity increases dipole moments, influencing crystallinity and melting points .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-bromoethyl)-4-methoxy-1H-indole, and how can reaction yields be optimized?

- The compound is typically synthesized via nucleophilic substitution (SN2) reactions, where a bromoethyl group is introduced to the indole scaffold. For example, alkylation of 4-methoxy-1H-indole with 1,2-dibromoethane under basic conditions (e.g., NaH in DMF) is a common approach .

- Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Control temperature (0–25°C) to minimize side reactions like elimination.

- Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexane, Rf ~0.30) .

- Post-synthesis purification often involves flash column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include the indole NH proton (~10–12 ppm), methoxy group (~3.8–4.0 ppm), and bromoethyl protons (triplet at ~3.5–4.0 ppm for -CH2Br) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C11H11BrNO: 252.00) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions (e.g., indole π-stacking) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Case example : Discrepancies in bromoethyl group conformation (gauche vs. anti) may arise between solution-state NMR and solid-state X-ray data.

- Methodological resolution :

- Perform variable-temperature NMR to assess dynamic effects in solution.

- Use DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

- Cross-validate with IR spectroscopy (C-Br stretch ~550–600 cm⁻¹) .

Q. What are the mechanistic implications of this compound in alkaloid synthesis?

- The bromoethyl group serves as a versatile electrophile in SN2 reactions, enabling linkage to nucleophilic moieties (e.g., lactams, amines) in alkaloid frameworks .

- Case study : Reaction with pyrrolidine derivatives forms C-N bonds, yielding intermediates for bioactive indole alkaloids. Key parameters:

- Use non-polar solvents (e.g., toluene) to stabilize transition states.

- Catalyze with KI to enhance bromide leaving-group efficiency .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The 4-methoxy group hinders electrophilic substitution at the indole C3 position, directing reactivity to the bromoethyl side chain.

- Electronic effects : Methoxy’s electron-donating nature increases electron density at C2/C5, potentially competing with bromoethyl reactivity in Pd-catalyzed couplings .

- Experimental design : Compare Suzuki-Miyaura coupling yields using arylboronic acids with varying steric bulk (e.g., phenyl vs. 2-naphthyl) to map steric tolerance .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Possible causes : Variations in starting material purity, solvent dryness, or workup protocols.

- Resolution workflow :

Replicate reported conditions (e.g., ’s PEG-400/DMF solvent system) .

Optimize inert atmosphere (N2/Ar) to exclude moisture/O3.

Characterize byproduct profiles via LC-MS to identify competing pathways (e.g., dehydrohalogenation) .

属性

IUPAC Name |

3-(2-bromoethyl)-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRKJHYURFFYCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。